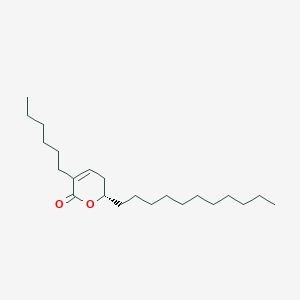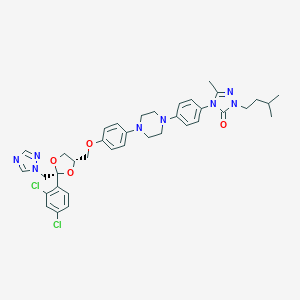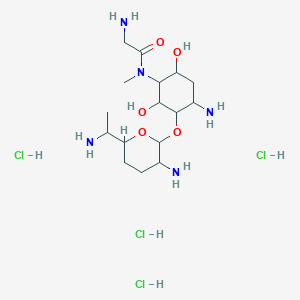
1-Benzhydrylazetidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Benzhydrylazetidine has been explored through various methods. Li et al. (2006) described an efficient two-step synthesis process starting from commercially available 1-benzhydrylazetidin-3-ol, highlighting a method that affords the compound in 72–84% yield (Li, Witt, Brandt, & Whritenour, 2006). Additionally, Reddy et al. (2010) developed an improved one-pot multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol with minimal impurities, showcasing the scalability and efficiency of their method (Reddy, Babu, Ganesh, Srinivasulu, Madhusudhan, & Mukkanti, 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 1-Benzhydrylazetidine has been elucidated through various analytical techniques. Naveen et al. (2007) investigated the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, a related compound, revealing details about its monoclinic crystal class and chair conformation of the piperazine ring (Naveen, Sridhar, Prasad, Kumar, Prasad, Thimmegowda, & Rangappa, 2007).
Chemical Reactions and Properties
Chemical reactions involving 1-Benzhydrylazetidine and its derivatives are central to its functional utility in organic synthesis. Ishida et al. (2013) described the synthesis of benzosultams from N-arenesulfonylazetidin-3-ols via a rhodium-catalyzed rearrangement, highlighting the compound's versatility in complex chemical transformations (Ishida, Shimamoto, Yano, & Murakami, 2013).
Wissenschaftliche Forschungsanwendungen
Hydroamination of Alkynes : Benzhydrylamine, a derivative, is used for the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes, enabling the direct hydrogenation and cleavage of primary amines (Haak, Siebeneicher, & Doye, 2000).
GABAA Receptor Binding : It plays a role in GABAA receptors, influencing the action of benzodiazepine agonists and antagonists (Wieland, Lüddens, & Seeburg, 1992).
Pharmaceutical Applications : An improved process for synthesizing 1-benzhydrylazetidin-3-ol has been developed, suitable for pharmaceutical applications due to its high yield and purity (Reddy et al., 2010).
Synthesis of Chiral Recognition Agents : Chiral C2-symmetric N-benzylazetidines can be prepared from optically pure anti-1,3-diols, offering potential applications as chiral recognition agents (Marinetti, Hubert, & Genêt, 2000).
Inhibition of Breast Cancer Cell Proliferation : 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine shows significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007).
Role in NK1 Antagonists : The benzhydryl ring of quinuclidine-based NK1 antagonists is crucial for receptor binding, indicating its importance in medicinal chemistry (Swain et al., 1995).
Electrophilic Chlorination : 1-chloro-1,2-benziodoxol-3-one is a practical reagent for chlorinating nitrogen-containing heterocycles, with potential for industrial application (Wang et al., 2016).
Wirkmechanismus
Target of Action
1-Benzhydrylazetidine is primarily used as an antiarrhythmic agent . Antiarrhythmic agents are drugs that are used to suppress abnormal rhythms of the heart (cardiac arrhythmias), such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation.
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be effectively absorbed in the digestive tract and can cross the blood-brain barrier, potentially affecting the central nervous system.
Eigenschaften
IUPAC Name |
1-benzhydrylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHWVHNIAGJINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384381 | |
| Record name | 1-benzhydrylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydrylazetidine | |
CAS RN |
107128-00-7 | |
| Record name | 1-benzhydrylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Diphenylmethyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reported synthetic route for 3-amino-1-benzhydrylazetidine?
A1: The research presents a streamlined, two-step synthesis of 3-amino-1-benzhydrylazetidine from a commercially available precursor, 1-benzhydrylazetidin-3-ol. [, ] This process boasts a high yield (72-84%) and utilizes readily available reagents, making it advantageous for potential large-scale production. []
Q2: Why is 3-amino-1-benzhydrylazetidine of interest to researchers?
A2: While the provided research focuses solely on the synthesis, the title of one paper mentions its use as an intermediate for preparing compounds with antimicrobial activity. [] This suggests 3-amino-1-benzhydrylazetidine could be a valuable building block for novel drugs targeting infectious diseases. Further research is needed to explore its specific applications and effectiveness.
Q3: What future research directions could be explored based on this synthesis?
A3: Several avenues could be explored following this efficient synthesis:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)











![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
